Propargyl-PEG6-alcohol

Übersicht

Beschreibung

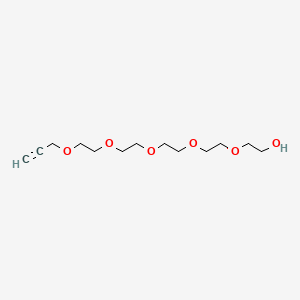

Propargyl-PEG6-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound in various applications .

Wirkmechanismus

Target of Action

Propargyl-PEG6-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target within a cell . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, allowing the compound to bind to its targets . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of target proteins via the ubiquitin-proteasome system . The compound’s role as a PROTAC linker means it facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to the protein’s ubiquitination and subsequent degradation .

Pharmacokinetics

It’s known that the compound is a peg-based protac linker . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is commonly used to improve the pharmacokinetics of drugs. It can increase solubility, stability, and half-life, reduce immunogenicity and proteolytic degradation, and enhance the bioavailability of drugs .

Result of Action

The primary result of this compound’s action is the degradation of specific protein targets within the cell . By facilitating the recruitment of an E3 ubiquitin ligase to these targets, the compound enables the selective degradation of proteins, which can have various molecular and cellular effects depending on the specific targets involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the polymerization conditions of propargyl alcohol, a related compound, depend on the used solvents and gases . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .

Biochemische Analyse

Biochemical Properties

Propargyl-PEG6-alcohol is known for its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole ring, which is a key interaction in biochemical reactions .

Cellular Effects

Given its ability to form stable triazole rings, it may influence cell function by interacting with various biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its propargyl group, which can react with azide-bearing compounds or biomolecules to form a stable triazole ring .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at 4° C .

Metabolic Pathways

Given its ability to form stable triazole rings, it may interact with various enzymes and cofactors within these pathways .

Transport and Distribution

Given its hydrophilic nature, it may be transported through aqueous channels within the cell .

Subcellular Localization

Given its hydrophilic nature, it may be localized in aqueous compartments within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propargyl-PEG6-alcohol can be synthesized through the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature . Another method involves the use of rongalite as a C1 unit to prepare primary propargylic alcohols from terminal alkynes .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form propargylic acids or aldehydes.

Reduction: Reduction reactions can convert the propargyl group to an alkene or alkane.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Lewis acids like boron trifluoride (BF3) or transition metal catalysts.

Major Products:

Oxidation: Propargylic acids, aldehydes.

Reduction: Alkenes, alkanes.

Substitution: Various substituted propargylic compounds.

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG6-alcohol is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis and click chemistry reactions.

Biology: Used in bioconjugation to link biomolecules for studying biological processes.

Medicine: Employed in drug delivery systems and the synthesis of prodrug conjugates.

Industry: Utilized in the production of polymers and materials with specific functional properties.

Vergleich Mit ähnlichen Verbindungen

Propargyl alcohol: A simpler compound with similar reactivity but lacks the polyethylene glycol spacer.

Propargyl amine: Contains an amine group instead of a hydroxyl group, offering different reactivity and applications.

Propargyl-PEG4-alcohol: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.

Uniqueness: Propargyl-PEG6-alcohol stands out due to its longer polyethylene glycol spacer, which enhances solubility in aqueous media and provides greater flexibility in bioconjugation and material science applications .

Biologische Aktivität

Propargyl-PEG6-alcohol is a polyethylene glycol (PEG) derivative characterized by the presence of a propargyl group and a hydroxyl group. This compound has garnered interest in various fields, particularly in bioconjugation and drug delivery systems due to its unique chemical properties and biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₄O₆

- Molecular Weight : 276.3 g/mol

- CAS Number : 1036204-60-0

- Purity : ≥95%

- Functional Groups : Propargyl (alkyne) and hydroxyl (alcohol)

The propargyl group allows for participation in copper-catalyzed azide-alkyne click chemistry, facilitating the formation of stable triazole linkages with azide-bearing compounds. The hydroxyl group enables further derivatization, enhancing the compound's versatility in biological applications .

1. Bioconjugation Applications

This compound is extensively used in bioconjugation processes. Its ability to react with azides makes it a valuable tool for attaching biomolecules such as proteins, peptides, and nucleic acids. This is particularly useful in the development of targeted therapeutics where precision in drug delivery is crucial.

Table 1: Bioconjugation Applications of this compound

| Application Type | Description |

|---|---|

| Targeted Drug Delivery | Enhances delivery precision by conjugating targeting ligands. |

| PROTAC Development | Serves as a linker in PROTAC (Proteolysis Targeting Chimera) technology for targeted protein degradation. |

| Antibody Drug Conjugates | Facilitates the attachment of cytotoxic drugs to antibodies for targeted cancer therapy. |

2. Toxicological Studies

While this compound itself has not been extensively studied for acute toxicity, related compounds such as propargyl alcohol have shown varying degrees of irritation and systemic effects in animal studies. For instance, exposure to propargyl alcohol has resulted in ocular irritation and potential liver damage at high concentrations .

Case Study: Toxicity Assessment of Propargyl Alcohol

A study involving mice exposed to propargyl alcohol at concentrations of 100 ppm revealed signs of hepatic damage, although these effects appeared reversible upon cessation of exposure. This suggests that while derivatives like this compound may exhibit lower toxicity due to their PEGylated nature, caution is warranted when considering their use in biological systems .

Research Findings

Recent research highlights the efficacy of this compound in enhancing the solubility and stability of drugs. The PEG moiety significantly improves the pharmacokinetic properties of conjugated drugs, leading to increased circulation time and reduced immunogenicity.

Table 2: Comparative Pharmacokinetic Properties

| Compound Type | Solubility | Circulation Time | Immunogenicity |

|---|---|---|---|

| Free Drug | Low | Short | High |

| PEGylated Drug | High | Extended | Low |

| This compound | Moderate | Increased | Reduced |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDULHQAZDNBPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.